N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
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Overview
Description
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound that features a unique structure combining a tetrahydroquinoline moiety, a morpholine ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 1-methyl-1,2,3,4-tetrahydroquinoline and 2,4,6-trimethylphenylamine. These intermediates are then subjected to a series of reactions, including alkylation, amidation, and cyclization, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and morpholine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully hydrogenated tetrahydroquinoline compounds.
Scientific Research Applications
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,4-tetrahydroquinoline: A simpler analog with similar structural features.
2,4,6-trimethylphenylamine: Shares the trimethylphenyl group but lacks the complex structure of the target compound.
Morpholine derivatives: Compounds containing the morpholine ring but differing in other structural aspects.
Uniqueness
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its multi-functional nature makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3/c1-18-14-19(2)25(20(3)15-18)29-27(33)26(32)28-17-24(31-10-12-34-13-11-31)22-7-8-23-21(16-22)6-5-9-30(23)4/h7-8,14-16,24H,5-6,9-13,17H2,1-4H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXDQKPKUSHHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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